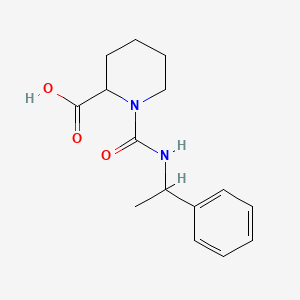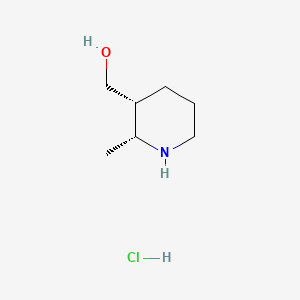![molecular formula C22H24O3SSi B13890153 4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a tert-butyl(diphenyl)silyl-protected hydroxymethyl group
Méthodes De Préparation
The synthesis of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole.
Formation of Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction or the Paal-Knorr synthesis.
Carboxylation: The thiophene ring is then carboxylated using carbon dioxide in the presence of a strong base like sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.
Analyse Des Réactions Chimiques
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include mild bases, oxidizing agents, and specific catalysts to ensure selectivity and efficiency.
Applications De Recherche Scientifique
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of organic electronic materials.
Biology: The compound can be used in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial agents.
Medicine: Research into thiophene derivatives has shown potential in drug development, particularly for their anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid involves its ability to undergo various chemical transformations. The tert-butyl(diphenyl)silyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The thiophene ring’s electron-rich nature makes it reactive towards electrophiles, facilitating substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid include:
tert-Butyldimethylsilyl-protected thiophene derivatives: These compounds have similar protecting groups but differ in the bulkiness and stability of the silyl group.
Thiophene-2-carboxylic acid: Lacks the silyl-protected hydroxymethyl group, making it less versatile in selective functionalization.
Thiophene derivatives with different protecting groups: Such as methoxymethyl (MOM) or benzyl (Bn) groups, which offer different reactivity and stability profiles.
The uniqueness of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid lies in its combination of a stable silyl protecting group and a functionalized thiophene ring, providing a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C22H24O3SSi |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C22H24O3SSi/c1-22(2,3)27(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-15-17-14-20(21(23)24)26-16-17/h4-14,16H,15H2,1-3H3,(H,23,24) |
Clé InChI |
HXFLRAPUPQKXBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CSC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


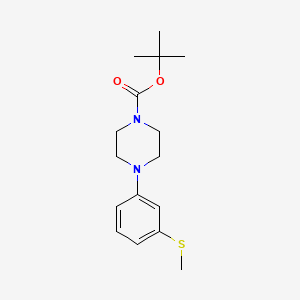
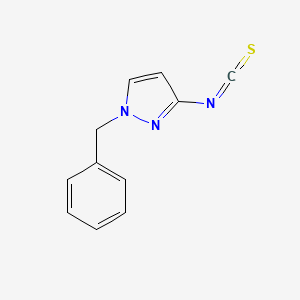
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
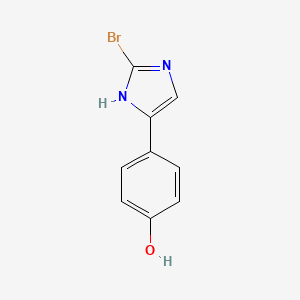
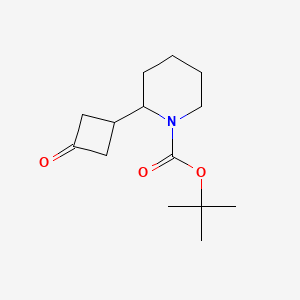
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)

![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
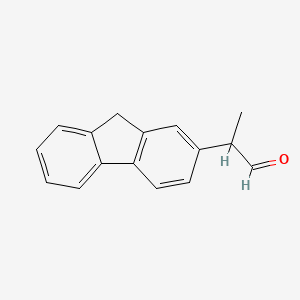
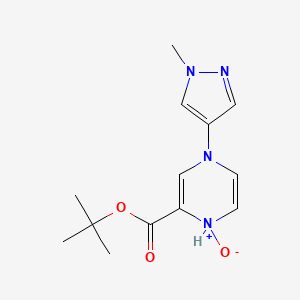

![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)
